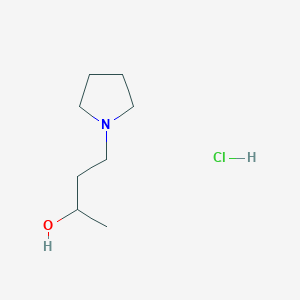
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride, also known as PB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PB is a chiral compound with a molecular weight of 203.7 g/mol and a chemical formula of C10H20NOCl.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride: is a compound that features a pyrrolidine ring, a five-membered lactam structure that is prevalent in many biologically active molecules . This structure is particularly valuable in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The compound’s versatility allows for the creation of various derivatives with potential therapeutic effects. For instance, it can be used to synthesize selective androgen receptor modulators (SARMs), which are optimized for better pharmacokinetic profiles .
Organic Synthesis
In organic chemistry, 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride serves as a building block for synthesizing more complex molecules . Its pyrrolidine ring can activate ketones and aldehydes, facilitating nucleophilic addition reactions to form enamines. This is crucial for constructing compounds with specific configurations and properties, which can be further applied in various chemical syntheses.
Industrial Applications
The compound’s properties make it suitable for industrial applications, particularly in the synthesis of performance chemicals. While specific industrial uses are not detailed in the search results, the compound’s role in organic synthesis suggests its potential utility in creating materials with desired chemical properties for industrial use .
Agrochemical Research
Although the search results do not provide direct applications of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride in agrochemicals, its structural similarity to other pyrrolidine derivatives implies possible uses in this field. Pyrrolidine rings are often found in molecules with herbicidal, fungicidal, and insecticidal activities, indicating potential research avenues for the compound in developing new agrochemical agents .
Cosmetics Industry
The compound is used in the cosmetics industry as it can be a precursor for substances that modify the properties of cosmetic products. Its role in synthesizing various derivatives makes it a valuable asset for creating compounds that enhance the performance of cosmetic items .
Food Industry
In the food industry, 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride may be utilized in the synthesis of food additives or flavoring agents. Its ability to form enamines could be beneficial in creating compounds that improve the taste or stability of food products .
Scientific Research
This compound is also significant in scientific research, particularly in studies involving the synthesis and characterization of new molecules. It can be used to understand the relationship between structure and activity, which is essential for the development of new drugs and materials .
Medicinal Chemistry
In medicinal chemistry, the stereogenicity of the pyrrolidine ring in 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride allows for the exploration of different stereoisomers and their biological profiles. This is crucial for the design of drug candidates with specific enantioselective protein binding modes, leading to the development of more effective and targeted therapies .
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(10)4-7-9-5-2-3-6-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWBIMSFRQNSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

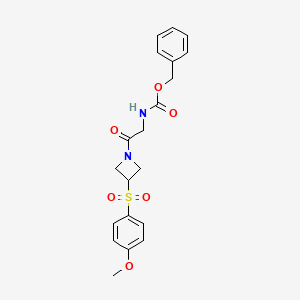
![1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2880042.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)
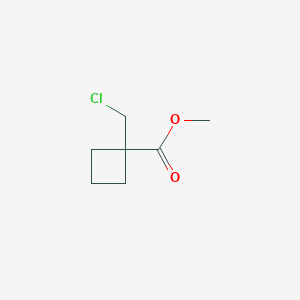
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)
![7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880049.png)
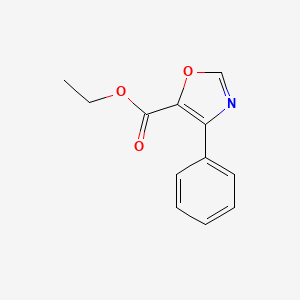
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2880054.png)
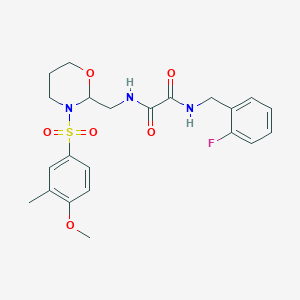
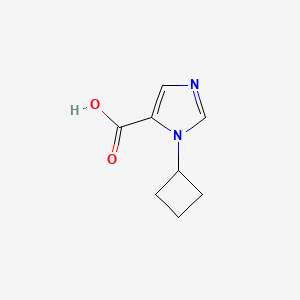

![(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2880060.png)